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Compound of Interest

Compound Name: 4-Bromobutan-2-ol

Cat. No.: B2956154

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and spectroscopic
properties of 4-Bromobutan-2-ol and its key derivatives: 4-Bromobutan-2-one, 4-Ethoxybutan-
2-ol, and 4-Bromobutan-2-yl acetate. The information presented is intended to assist
researchers in the identification, synthesis, and application of these versatile chemical
intermediates.

Physicochemical Properties

The functional group modification of 4-Bromobutan-2-ol to its ketone, ether, and ester
derivatives results in notable changes in their physical properties. The conversion to the
ketone, 4-Bromobutan-2-one, leads to a slight decrease in molecular weight.[1][2] Conversely,
the addition of an ethoxy or acetyl group in the ether and ester derivatives increases the
molecular weight. These modifications also influence properties such as boiling point and
density, which are critical for purification and reaction setup.
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Molecular Weight (

Compound IUPAC Name Molecular Formula
g/mol )

4-Bromobutan-2-ol 4-bromobutan-2-ol C4H9BrO 153.02[3]
4-Bromobutan-2-one 4-bromobutan-2-one C4H7BrO 151.00[1][2]
4-Ethoxybutan-2-ol 4-ethoxy-2-butanol C6H1402 118.17
4-Bromobutan-2-yl 4-bromobutan-2-yl

C6H11BrO2 195.05
acetate acetate

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of
organic compounds. Below is a comparative summary of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromobutan-2-ol
and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectra of these compounds exhibit characteristic signals that are
indicative of their specific structures. In 4-Bromobutan-2-ol, the proton on the carbon bearing
the hydroxyl group (CH-OH) appears as a multiplet. Upon oxidation to 4-Bromobutan-2-one,
this signal disappears, and the adjacent methylene protons show a downfield shift. For the
ether and ester derivatives, new signals corresponding to the ethoxy and acetyl protons are

observed, respectively.
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Compound

'H NMR Chemical Shifts (8, ppm)

4-Bromobutan-2-ol

~3.8 (m, 1H, CH-OH), ~3.5 (t, 2H, CH2-Br), ~1.9
(m, 2H, CH2), ~1.2 (d, 3H, CH5)

4-Bromobutan-2-one

~3.9 (t, 2H, CH2-Br), ~2.8 (t, 2H, CH2), ~2.2 (s,
3H, CHs)

4-Ethoxybutan-2-ol

~3.5 (q, 2H, O-CHZ), ~3.4 (m1 1H, CH_OH), ~1.8
(m, 2H, CH2), ~1.2 (t, 3H, O-CH2-CHs), ~1.1 (d,
3H, CHs)

4-Bromobutan-2-yl acetate

~4.8 (M, 1H, CH-OAC), ~3.4 (t, 2H, CH2-Br),
~2.0 (s, 3H, OAc), ~1.9 (m, 2H, CHz), ~1.2 (d,
3H, CHs)

13C NMR: The carbon NMR spectra provide information on the carbon skeleton of the

molecules. The chemical shift of the carbon attached to the oxygen is significantly affected by

the nature of the functional group. In 4-Bromobutan-2-ol, this carbon (C-OH) resonates at a

specific chemical shift. Oxidation to the ketone results in a significant downfield shift to the

characteristic carbonyl region. The ether and ester derivatives also show distinct chemical

shifts for the carbons in the ethoxy and acetyl groups.

Compound

13C NMR Chemical Shifts (6, ppm)

4-Bromobutan-2-ol

~67 (CH-OH), ~40 (CHz), ~35 (CH2-Br), ~23
(CH5)

4-Bromobutan-2-one

~208 (C=0), ~48 (CH2), ~30 (CH2-Br), ~28
(CH5)

4-Ethoxybutan-2-ol

~72 (CH-OH), ~66 (O-CH2), ~38 (CH2), ~22
(CHs), ~15 (O-CH2-CHs)

4-Bromobutan-2-yl acetate

~170 (C=0), ~71 (CH-OAc), ~38 (CH2), ~34
(CHz2-Br), ~21 (OAc-CHs), ~20 (CHs3)

Infrared (IR) Spectroscopy
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The IR spectra of these compounds show characteristic absorption bands corresponding to
their functional groups. A broad O-H stretching band is a key feature for 4-Bromobutan-2-ol
and 4-Ethoxybutan-2-ol. This band is absent in the ketone and ester derivatives. 4-
Bromobutan-2-one exhibits a strong C=0 stretching absorption, and the ester derivative shows
a characteristic C=0 stretch at a slightly higher wavenumber.

Compound Key IR Absorption Bands (cm~?)

3350 (br, O-H), 2970-2850 (C-H), 1100 (C-O),
650 (C-Br)

4-Bromobutan-2-ol

4-Bromobutan-2-one 2970-2850 (C-H), 1715 (s, C=0), 650 (C-Br)

3400 (br, O-H), 2970-2850 (C-H), 1120 (C-O),

4-Ethoxybutan-2-ol
650 (C-Br)

2970-2850 (C-H), 1740 (s, C=0), 1240 (s, C-O),

4-Bromobutan-2-yl acetate
650 (C-Br)

Mass Spectrometry (MS)

The mass spectra of these bromo-compounds are characterized by the presence of isotopic
peaks for bromine (“°Br and 8!Br) in a nearly 1:1 ratio, which helps in the identification of
bromine-containing fragments. The fragmentation patterns are influenced by the functional
group present.

Compound Key Mass Spectral Fragments (m/z)

M+e (152/154), [M-CHs]+, [M-Hz0]+, [CH2Br]+
(93/95)

4-Bromobutan-2-ol

M+ (150/152), [M-CHs]+, [M-COCHs]+,
[CH2Br]+ (93/95)

4-Bromobutan-2-one

M+e (182/184), [M-C2Hs0]+, [M-C2Hs0H]+,

4-Ethoxybutan-2-ol
[CH2Br]+ (93/95)

M++ (194/196), [M-CH3COJ+, [M-CH3COOH]+,

4-Bromobutan-2-yl acetate
[CH2Br]+ (93/95)
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Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and
characterization of these compounds.

Synthesis of 4-Bromobutan-2-one from 4-Bromobutan-2-
ol

Materials:

e 4-Bromobutan-2-ol

¢ Pyridinium chlorochromate (PCC)

e Dichloromethane (DCM), anhydrous
 Silica gel

» Sodium bicarbonate solution, saturated
e Magnesium sulfate, anhydrous

Procedure:

To a stirred solution of 4-Bromobutan-2-ol (1.0 eq) in anhydrous dichloromethane, add
pyridinium chlorochromate (1.5 eq) in one portion.

« Stir the reaction mixture at room temperature for 2 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of
silica gel.

¢ \Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.
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 Purify the crude product by flash column chromatography on silica gel to obtain pure 4-
Bromobutan-2-one.

Synthesis of 4-Ethoxybutan-2-ol from 4-Bromobutan-2-
ol

Materials:

4-Bromobutan-2-ol

Sodium ethoxide

Ethanol, absolute

Diethyl ether

Ammonium chloride solution, saturated
Procedure:

e Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under
an inert atmosphere.

» To the sodium ethoxide solution, add 4-Bromobutan-2-ol (1.0 eq) dropwise at 0 °C.
¢ Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
e Monitor the reaction by TLC.

» After completion, cool the reaction mixture and quench with saturated ammonium chloride
solution.

» Extract the product with diethyl ether.

» Wash the combined organic layers with water and brine, dry over anhydrous magnesium
sulfate, and concentrate under reduced pressure.

» Purify the crude product by distillation under reduced pressure.
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Synthesis of 4-Bromobutan-2-yl acetate from 4-
Bromobutan-2-ol

Materials:

4-Bromobutan-2-ol

Acetic anhydride

Pyridine

Diethyl ether

Hydrochloric acid, 1 M

Sodium bicarbonate solution, saturated
Procedure:

« To a solution of 4-Bromobutan-2-ol (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2
eq) dropwise.

« Stir the reaction mixture at room temperature for 3 hours.
e Monitor the reaction by TLC.
o Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

» Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced
pressure.

 Purify the product by column chromatography on silica gel.

Reaction Mechanism and Experimental Workflow
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The following diagrams illustrate a key reaction involving a 4-Bromobutan-2-ol derivative and
a typical experimental workflow for its synthesis and purification.

[2+2]
4-Bromobutan-2-one Cycloaddition Decomposition Alkene Product
Oxaphosphetane
Intermediate
Ph(zlsaﬂf;gr;ig:%lide Triphenylphosphine Oxide

Click to download full resolution via product page

Caption: Wittig reaction of 4-Bromobutan-2-one.
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Aqueous Workup:
Extraction & Washing

'

Drying:
Anhydrous MgSOa

'

Concentration:
Rotary Evaporation
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Characterization:
NMR, IR, MS

Click to download full resolution via product page

Caption: General workflow for synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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